ethyl 6-(1H-imidazol-1-yl)nicotinate
Overview
Description
Ethyl 6-(1H-imidazol-1-yl)nicotinate is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an imidazole ring attached to a nicotinate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(1H-imidazol-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with imidazole in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1H-imidazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the imidazole ring with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, acetonitrile
Major Products
Oxidation: 6-(1H-imidazol-1-yl)nicotinic acid
Reduction: 6-(1H-imidazol-1-yl)nicotinyl alcohol
Substitution: Various substituted nicotinates
Scientific Research Applications
Ethyl 6-(1H-imidazol-1-yl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-(1H-imidazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The nicotinate ester moiety can undergo hydrolysis, releasing nicotinic acid, which has known biological activities.
Comparison with Similar Compounds
Ethyl 6-(1H-imidazol-1-yl)nicotinate can be compared with other similar compounds, such as:
- Mthis compound
- Ethyl 6-(1H-imidazol-1-yl)isonicotinate
- Ethyl 6-(1H-imidazol-1-yl)pyridine-3-carboxylate
These compounds share structural similarities but differ in their ester groups or the position of the imidazole ring. This compound is unique due to its specific ester and imidazole positioning, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-imidazol-1-ylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-4-10(13-7-9)14-6-5-12-8-14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIXFIPWOQLKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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